Sulfamide, tetramethyl-
Description
Historical Context and Evolution of Research Focus
Early investigations into N,N,N',N'-tetramethylsulfamide centered on its fundamental synthesis and characterization. One of the earlier reports in the chemical literature dates back to the 1960s. researchgate.net Initial research focused on establishing its basic physicochemical properties and understanding its molecular structure.
A notable area of early study involved spectroscopic analysis to probe the electronic environment of the molecule. For instance, studies using 14N nuclear quadrupole resonance (NQR) were conducted on sulfamide (B24259) and its methyl derivatives, including tetramethylsulfamide. oup.com These investigations provided insights into the electron densities of the nitrogen-sulfur (N-S) bond and the nature of intermolecular forces, such as hydrogen bonds in related, less-methylated compounds. oup.com The NQR parameters for tetramethylsulfamide were determined to be |e²Qq|=5325.9 kHz and η=0.1768. oup.com
The research focus gradually evolved from basic characterization to its application as a reagent in organic synthesis. By the 1980s, N,N,N',N'-tetramethylsulfamide was being used as a precursor to create other reactive agents. For example, it was reacted with methyl fluorosulfate (B1228806) to devise a reagent for the synthesis of enol N,N-dimethylsulfamates. researchgate.netcdnsciencepub.com This shift marked a transition from viewing the compound as a static molecule for characterization to a functional tool in synthetic chemistry.
Table 1: Physicochemical Properties of N,N,N',N'-Tetramethylsulfamide
Data sourced from references nih.govchemsrc.comechemi.comthermofisher.com.
Significance and Broad Applications in Contemporary Chemistry
The significance of N,N,N',N'-tetramethylsulfamide in contemporary chemistry is multifaceted, stemming from its properties as a polar aprotic solvent and its role as a synthetic building block. ontosight.aihbm4eu.eu
Polar Aprotic Solvent: Solvents are broadly classified as polar or non-polar, and further as protic (can donate protons for hydrogen bonding) or aprotic. masterorganicchemistry.comlibretexts.org N,N,N',N'-tetramethylsulfamide belongs to the class of polar aprotic solvents, which includes well-known examples like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. wikipedia.orghbm4eu.eutaylorandfrancis.com These solvents are capable of dissolving salts and other polar substances but lack the O-H or N-H bonds necessary for hydrogen bond donation. wikipedia.orgmasterorganicchemistry.com The utility of polar aprotic solvents is significant in organic synthesis, as they can accelerate reaction rates, particularly for reactions involving anions, such as in nucleophilic substitutions. libretexts.org
Chemical Intermediate and Reagent: Beyond its function as a solvent, N,N,N',N'-tetramethylsulfamide serves as a valuable intermediate in chemical synthesis. ontosight.aicymitquimica.com The sulfamide functional group is a key structural motif in various pharmaceutically active molecules, particularly in sulfonamide-based drugs which are known for their antibacterial properties. ontosight.ainih.gov The structure of tetramethylsulfamide can be a starting point for creating more complex sulfonamide derivatives. ontosight.ai Its use in preparing reagents for specific synthetic transformations, such as the synthesis of enol N,N-dimethylsulfamates, highlights its utility as a precursor molecule. researchgate.netcdnsciencepub.com
Materials Science: The compound is also of interest in materials science. ontosight.ai Its thermal stability and specific chemical properties suggest potential for its incorporation into the development of new polymers or other materials where such characteristics are desirable. ontosight.ai
Table 2: Comparison with Other Common Polar Aprotic Solvents
Data sourced from references wikipedia.orgchemsrc.comechemi.comhbm4eu.eu.
Current State of the Art and Emerging Research Avenues
Recent research has opened new avenues for N,N,N',N'-tetramethylsulfamide, particularly in the field of environmental chemistry. Its detection as an emerging micropollutant has shifted some of the scientific focus towards understanding its environmental fate and persistence.
A 2021 study investigating a riverbank filtration system used for drinking water production identified N,N,N',N'-tetramethylsulfamide as a previously unknown contaminant in natural waters. nih.gov The study, which used high-resolution mass spectrometry for non-target screening, found the compound in a riverbank filtrate with a travel time of up to 60 years. nih.gov This finding is significant as it suggests that N,N,N',N'-tetramethylsulfamide is both persistent and mobile in aquatic environments, capable of migrating through hydrogeological systems over decades. nih.govresearchgate.net
The presence of such persistent and mobile substances in water resources is a growing concern for drinking water quality. acs.org Consequently, an emerging research avenue is the investigation of the sources, transport mechanisms, and potential for bioaccumulation or degradation of tetramethylsulfamide in the environment. Further studies are needed to understand its prevalence in different water bodies and the potential implications of its long-term presence. researchgate.net This environmental dimension represents the current frontier of research on this compound, moving beyond its traditional applications in synthesis and materials to its role as an environmental tracer and contaminant.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOVVBRSQYYSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191113 | |
| Record name | N,N,N'N'-Tetramethylsulfamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-63-6 | |
| Record name | Tetramethylsulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamide, tetramethyl- | |
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| Record name | N,N,N'N'-Tetramethylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsulfamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthesis Routes for N,N,N',N'-Tetramethylsulfamide
The synthesis of N,N,N',N'-Tetramethylsulfamide is primarily achieved through a well-established and direct method involving the reaction of a sulfamoyl chloride with an amine.
Preparation from N,N-Dimethylsulfamoyl Chloride and Dimethylamine
The most common and widely cited method for the preparation of N,N,N',N'-Tetramethylsulfamide is the reaction between N,N-Dimethylsulfamoyl Chloride and Dimethylamine. cdnsciencepub.com This reaction follows a standard nucleophilic acyl substitution pathway where the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. The subsequent departure of the chloride leaving group results in the formation of the stable tetrasubstituted sulfamide (B24259) product.
The reaction is typically carried out under controlled temperature conditions to manage its exothermicity. google.com While specific laboratory procedures may vary, the fundamental transformation involves the combination of these two key reagents.
Reaction Scheme: (CH₃)₂NSO₂Cl + HN(CH₃)₂ → (CH₃)₂NSO₂N(CH₃)₂ + HCl
Alternative Synthetic Protocols
While the reaction between N,N-Dimethylsulfamoyl Chloride and Dimethylamine remains the principal and most documented route for obtaining N,N,N',N'-Tetramethylsulfamide, the broader field of sulfonamide synthesis encompasses a variety of methods. researchgate.netnih.govnih.govnih.gov These include transition metal-catalyzed cross-coupling reactions and oxidative methods starting from thiols. researchgate.netnih.gov However, these are general strategies for sulfonamide bond formation and are not commonly cited as specific alternative protocols for the direct synthesis of N,N,N',N'-Tetramethylsulfamide. Therefore, the sulfamoyl chloride-amine condensation is considered the established and preferred method.
Derivatization and Functionalization Strategies
N,N,N',N'-Tetramethylsulfamide serves as a valuable starting material for the synthesis of more complex sulfur-containing compounds, including specialized sulfonamide derivatives, sulfamic esters, and betylates.
Synthesis of Sulfonamide Derivatives
A key derivatization of N,N,N',N'-Tetramethylsulfamide involves its reaction with a methylating agent to form a quaternary ammonium salt, which is itself a sulfonamide derivative. Specifically, the reaction of N,N,N',N'-Tetramethylsulfamide with methyl fluorosulfate (B1228806) yields N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate. cdnsciencepub.com
This transformation is achieved by dissolving N,N,N',N'-Tetramethylsulfamide in a dry solvent such as dichloromethane and allowing it to react with methyl fluorosulfate. cdnsciencepub.com The resulting product is a crystalline solid. cdnsciencepub.com
Table 1: Synthesis of N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Melting Point |
|---|---|---|---|---|---|
| N,N,N',N'-Tetramethylsulfamide | Methyl Fluorosulfate | Dichloromethane | N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate | 74% | 163-164°C |
Data sourced from J. F. King, et al. cdnsciencepub.com
Preparation of Sulfamic Esters
N,N,N',N'-Tetramethylsulfamide is a precursor to a reagent used in the synthesis of enol N,N-dimethylsulfamates, a class of sulfamic esters. cdnsciencepub.com The reagent, N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate (Me₂NSO₂NMe₃⁺ FSO₃⁻), is prepared from tetramethylsulfamide and methyl fluorosulfate as described in the previous section. cdnsciencepub.com This reagent can then be used to generate sulfamic esters, demonstrating an indirect but important pathway from tetramethylsulfamide to this class of compounds. cdnsciencepub.com General methods for synthesizing sulfamate esters often involve the activation of sulfamic acid salts or the use of sulfamoyl chloride intermediates with alcohols or phenols. nih.gov
Formation of Betylates and Related Species from Tetramethylsulfamide
The term "betylates" refers to trialkylammoniosulfates. N,N,N',N'-Tetramethylsulfamide is a key starting material in the synthesis of related species that are precursors or analogues to betylates. cdnsciencepub.com
The reaction of N,N,N',N'-Tetramethylsulfamide with methyl fluorosulfate provides a direct route to the isolable salt N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate. cdnsciencepub.com This compound is a stable, crystalline solid that serves as a precursor in further reactions, such as the synthesis of enol N,N-dimethylsulfamates. cdnsciencepub.com
Table 2: Reaction Details for the Formation of a Betylate-Related Species
| Starting Material | Reagent | Reaction Time | Product |
|---|---|---|---|
| N,N,N',N'-Tetramethylsulfamide | Methyl Fluorosulfate | 1 day | N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate |
Data sourced from J. F. King, et al. cdnsciencepub.com
This reaction highlights the utility of tetramethylsulfamide as a foundational molecule for accessing more complex and reactive sulfur-nitrogen compounds. cdnsciencepub.com
Incorporation into Complex Molecular Architectures
Tetramethylsulfamide (N,N,N',N'-tetramethylsulfamide) serves as a valuable precursor for creating more complex sulfonamide derivatives and specialized reagents. Its structure is a foundational component for building intricate molecular frameworks, particularly in the synthesis of enol N,N-dimethylsulfamates.
A key synthetic application involves the reaction of tetramethylsulfamide with methyl fluorosulfate. This reaction transforms tetramethylsulfamide into a more reactive reagent, N,N-dimethyl-N-(dimethylsulfamoyl)methanaminium fluorosulfate. cdnsciencepub.com This intermediate is then utilized to introduce the dimethylsulfamoyl group into other molecules. Specifically, it reacts with lithium enolates to furnish enol N,N-dimethylsulfamate esters, which are useful intermediates in organic synthesis. cdnsciencepub.com This two-step process demonstrates a clear pathway for incorporating the core structure of tetramethylsulfamide into larger, more functionalized molecules. cdnsciencepub.com
The general scheme for this transformation is as follows:
Activation of Tetramethylsulfamide: (CH₃)₂NSO₂N(CH₃)₂ + CH₃OSO₂F → [(CH₃)₂NSO₂N(CH₃)₃]⁺ [FSO₃]⁻
Reaction with Enolates: [(CH₃)₂NSO₂N(CH₃)₃]⁺ [FSO₃]⁻ + Li-Enolate → Enol-O-SO₂N(CH₃)₂ + ...
Below is a table detailing the synthesis of specific enol N,N-dimethylsulfamates using this methodology.
| Starting Ketone | Resulting Enol N,N-Dimethylsulfamate | Yield (%) |
|---|---|---|
| Cyclohexanone | 1-Cyclohexen-1-yl N,N-dimethylsulfamate | 65 |
| 2-Methylcyclohexanone | 2-Methyl-1-cyclohexen-1-yl N,N-dimethylsulfamate and 6-Methyl-1-cyclohexen-1-yl N,N-dimethylsulfamate | 58 (total) |
Beyond this specific application, tetramethylsulfamide is cited in patent literature for its use in formulations for synthesizing dyes, flame retardants, and pesticides, further highlighting its role as a building block in industrial chemistry. acs.org
Mechanistic Investigations of Synthetic Reactions
Nucleophilic Attack Pathways
The reactivity of tetramethylsulfamide and its derivatives is often governed by nucleophilic attack at the electron-deficient sulfur center. In the synthesis of enol N,N-dimethylsulfamates, the key mechanistic step is the nucleophilic attack of a lithium enolate on the sulfur atom of the N,N-dimethyl-N-(dimethylsulfamoyl)methanaminium fluorosulfate reagent. cdnsciencepub.com
Nucleophiles can react with this reagent at two primary sites: the sulfur atom or the methyl carbons. cdnsciencepub.com The reaction with enolates proceeds via attack on the sulfonyl group, leading to the displacement of trimethylamine and the formation of the desired sulfamate ester. cdnsciencepub.com This pathway is consistent with the general reactivity of sulfonyl compounds, where the sulfur atom is highly electrophilic.
The role of tetramethylsulfamide as a polar aprotic solvent can also influence nucleophilic attack pathways in other reactions. Such solvents are known to accelerate reaction rates, particularly for Sₙ2 reactions involving anions, by effectively solvating cations while leaving the anionic nucleophile relatively "bare" and more reactive. archive.org
Role in Elimination Reactions
Tetramethylsulfamide can influence elimination reactions primarily through its function as a polar aprotic solvent. archive.orgweebly.com In bimolecular elimination (E2) reactions, which depend on proton abstraction by a base, the choice of solvent is critical. Using a polar aprotic solvent like tetramethylsulfamide can lead to dramatic increases in reaction rates, sometimes by factors as high as 10⁹, compared to protic solvents. weebly.com This rate enhancement occurs because the solvent poorly solvates the anionic base, increasing its effective basicity and reactivity. archive.org
While tetramethylsulfamide itself is not typically the leaving group, closely related sulfamate esters can participate directly in elimination reactions. For instance, Cyclohexylmethyl N,N-dimethylsulfamate, when adsorbed on an alumina surface, undergoes an elimination reaction to yield methylenecyclohexane. sci-hub.se In this case, the N,N-dimethylsulfamate moiety functions as the leaving group, demonstrating a direct role for this functional group in an elimination pathway under specific catalytic conditions. sci-hub.se
Electrochemical Synthesis Applications
Electrochemical methods offer a modern approach to the synthesis of sulfonamides and sulfamides, avoiding harsh chemical oxidants and reagents. bham.ac.uk The general strategy for the electrochemical synthesis of sulfonamides involves the direct anodic oxidation of an aromatic compound to form a radical cation intermediate. acs.org This highly reactive species is then susceptible to nucleophilic attack by an amidosulfinate, which can be generated in situ from sulfur dioxide and an amine. A second oxidation step then yields the final sulfonamide product. acs.org
While specific electrochemical syntheses starting from tetramethylsulfamide are not extensively detailed, the broader class of sulfonamides is amenable to electrochemical transformations. For example, N-sulfonyl sulfilimines can be prepared from sulfonamides and thioethers through an electrochemically promoted dehydrogenative imination process. This indicates that the nitrogen centers in sulfonamide-type structures can be functionalized using electrochemical methods. NMR studies of sulfonamides under various conditions, which are crucial for understanding their electronic structure and reactivity, provide foundational data for developing such electrochemical reactions. bham.ac.uk
Reactivity and Reaction Mechanisms
Role as a Reagent in Organic Synthesis
N,N,N',N'-Tetramethylsulfamide exhibits specific reactivity that has been harnessed in various synthetic transformations. Its utility ranges from participating in bond-forming reactions to serving as a precursor for other reactive species.
The role of N,N,N',N'-tetramethylsulfamide as a direct methylating agent in organic synthesis is not extensively documented in scientific literature. While methylation is a fundamental process, and various sulfonamide-related compounds are involved in organic reactions, the specific use of tetramethylsulfamide to transfer a methyl group to a substrate is not a commonly reported application. bham.ac.ukprinceton.eduresearchgate.net
The direct application of N,N,N',N'-tetramethylsulfamide as a reagent for the sulfonylation of amines—the transfer of the sulfamoyl group (SO2N(CH3)2)—is not a widely established method. Typically, such transformations are achieved using more reactive species like sulfamoyl chlorides, which act as effective sulfonylating agents. nih.govmasterorganicchemistry.com
The synthesis of enol sulfamates involves the reaction of an enolate with a suitable sulfonylating agent. libretexts.orgnih.gov However, the direct reaction of N,N,N',N'-tetramethylsulfamide with enolates to form enol sulfamates is not a prominently featured transformation in the surveyed chemical literature. Methodologies for creating similar structures, such as alkenyl sulfamates, often rely on sequential reactions involving reagents like sulfuryl fluoride (B91410) followed by an amine, rather than the direct use of a pre-formed sulfamide (B24259) like tetramethylsulfamide. nih.gov
While its role in C-C and C-O bond formation is not extensively detailed, N,N,N',N'-tetramethylsulfamide has been shown to participate directly in C-N bond formation. A notable example is the sodium iodide (NaI)-catalyzed oxidative cross-coupling reaction between N,N-dimethyl anilines and sulfamides. This reaction facilitates the formation of a C=N bond through a de-tetra-hydrogenative process.
In this transformation, N,N,N',N'-tetramethylsulfamide reacts with various substituted N,N-dimethyl anilines in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction demonstrates that the sulfamide can act as a nitrogen source in the construction of new carbon-nitrogen double bonds. The scope of the reaction includes anilines with both electron-donating and electron-withdrawing substituents, affording moderate to good yields of the corresponding products.
| Entry | Aniline Derivative | Sulfamide | Product Yield (%) |
| 1 | N,N-dimethylaniline | N,N,N',N'-Tetramethylsulfamide | 75% |
| 2 | N,N,4-trimethylaniline | N,N,N',N'-Tetramethylsulfamide | 68% |
| 3 | 4-Fluoro-N,N-dimethylaniline | N,N,N',N'-Tetramethylsulfamide | 54% |
| 4 | 4-Bromo-N,N-dimethylaniline | N,N,N',N'-Tetramethylsulfamide | 35% |
Catalytic Applications of N,N,N',N'-Tetramethylsulfamide and Its Derivatives
While N,N,N',N'-tetramethylsulfamide itself is not typically used as a catalyst, its structural framework is integral to the design of chiral derivatives that serve as effective catalysts and ligands in asymmetric synthesis.
The rigid, well-defined geometry of cyclic sulfamides, which are derivatives of the core sulfamide structure, makes them excellent scaffolds for chiral catalysts. These derivatives have found significant application in a variety of asymmetric transformations, where they induce high levels of stereoselectivity. nih.govnih.gov Chiral sulfamides are employed both as organocatalysts and as ligands for transition metals. rsc.org
One area of application is in asymmetric aldol (B89426) reactions, where chiral cyclic sulfamides have been used to catalyze the reaction between aldehydes and ketones, yielding chiral β-hydroxy ketones with high enantioselectivity. nih.gov Another significant application is in the asymmetric epoxidation of N-alkenyl sulfonamides. Chiral Schiff base/Titanium(IV) complexes, where the Schiff base is derived from a chiral amine, have been developed for this purpose. These catalytic systems provide a straightforward method for synthesizing chiral epoxy sulfonamides in good yields and with high enantiomeric excess. rsc.org
The development of chiral sulfamide-based catalysts continues to be an active area of research, with applications extending to Michael additions, hydroaminations, and other stereoselective bond-forming reactions. nih.gov The modular nature of sulfamide synthesis allows for the fine-tuning of steric and electronic properties of the catalyst to achieve optimal performance for a specific transformation.
| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee) | Yield (%) |
| Chiral Cyclic Sulfamide | Asymmetric Aldol Reaction | Aldehydes, Ketones | High | Good |
| Chiral Schiff base/Ti(IV) Complex | Asymmetric Epoxidation | N-Alkenyl Sulfonamides | up to 95% | up to 95% |
| Pentanidium-based Catalyst | Enantioselective S-alkylation | Sulfenamides, Alkyl halides | High | Excellent |
This table summarizes the application of chiral derivatives of the sulfamide scaffold in asymmetric catalysis, highlighting the types of reactions and the typical performance. nih.govnih.govrsc.org
Mechanistic Aspects of Catalytic Cycles
Consistent with the lack of information regarding its use in catalytic systems, no mechanistic details or proposed catalytic cycles involving Sulfamide, tetramethyl- were found in the reviewed literature. Mechanistic studies are crucial for understanding the role of a catalyst and optimizing its performance, but such studies pertaining to tetramethylsulfamide are not available. nih.gov
Reactions with Specific Compound Classes
Interaction with Nucleophiles
Sulfamide, tetramethyl- is generally characterized by low reactivity towards nucleophiles. Acyclic sulfonamides, such as the tetramethyl derivative, are significantly less reactive than their cyclic counterparts (e.g., β-sultams). researchgate.netrsc.org The sulfur atom in the sulfonyl group is electrophilic, but the sulfur-nitrogen bonds are strong and not easily cleaved by nucleophilic attack under standard conditions.
Reactions with Organometallic Reagents
There is a lack of specific data in the scientific literature concerning the reactions of Sulfamide, tetramethyl- with common organometallic reagents such as Grignard reagents or organolithium compounds. saylor.orgorganic-chemistry.orglibretexts.org These reagents are potent nucleophiles and strong bases. wikipedia.org While they are known to react with a vast array of electrophilic functional groups, their interaction with tetramethylsulfamide has not been described in the reviewed sources. organic-chemistry.orgorgsyn.orgmdpi.comnih.gov In contrast, reactions of Grignard reagents with other sulfur-containing compounds, like sulfinyl sulfones, have been reported to yield sulfoxides, but this reactivity cannot be directly extrapolated to sulfamides. oregonstate.edu
Electrophilic Activation and Reactions
While generally unreactive, the reactivity of Sulfamide, tetramethyl- can be enhanced through electrophilic activation. This process involves reacting the sulfamide with a potent electrophile, which converts it into a more reactive intermediate that can then be used in further synthetic steps.
A notable example is the reaction of N,N,N',N'-tetramethylsulfamide with the powerful methylating agent methyl fluorosulfate (B1228806) (commonly known as "Magic Methyl"). wikipedia.orgnih.gov This reaction serves as a method to activate the otherwise stable sulfamide. The activation likely proceeds through the methylation of one of the nitrogen atoms or the sulfonyl oxygen, creating a highly reactive sulfamoyl species. This activated intermediate is not isolated but is used in situ as a reagent for the synthesis of other compounds, such as enol N,N-dimethylsulfamates. This transformation highlights a key aspect of the chemistry of tetramethylsulfamide: it can serve as a stable precursor that, upon activation, becomes a valuable synthetic tool. tcichemicals.com
Table 1: Electrophilic Activation of Sulfamide, tetramethyl-
| Reactant 1 | Activating Electrophile | Resulting Species | Application |
| Sulfamide, tetramethyl- | Methyl fluorosulfate | Activated (methylated) sulfamoyl intermediate | Reagent for synthesis of enol N,N-dimethylsulfamates |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy serves as a fundamental tool for the structural elucidation of Sulfamide (B24259), tetramethyl-. Analysis of the chemical shifts, signal multiplicities, and dynamic behavior of its nuclei offers a comprehensive picture of the molecule's connectivity and spatial arrangement.
The structure of Sulfamide, tetramethyl- (C₄H₁₂N₂O₂S) is characterized by its high degree of symmetry. The molecule consists of a central sulfonyl group (SO₂) bonded to two dimethylamino [-N(CH₃)₂] groups. This symmetry is directly reflected in its proton (¹H) and carbon-13 (¹³C) NMR spectra.
¹H NMR Spectrum: Due to the magnetic equivalence of the four methyl groups, the ¹H NMR spectrum is expected to exhibit a single, sharp singlet. The twelve protons of the methyl groups experience the same chemical environment, leading to a single resonance signal. The chemical shift of these protons is influenced by the electronegativity of the adjacent nitrogen and the sulfonyl group. Typically, protons on a carbon attached to a nitrogen atom appear in the range of 2.2-2.9 ppm. The presence of the electron-withdrawing sulfonyl group further deshields these protons.
¹³C NMR Spectrum: Similarly, the proton-decoupled ¹³C NMR spectrum is anticipated to show a single resonance peak. All four methyl carbons are chemically equivalent. The chemical shift for these carbons is typically found in the range of 30-45 ppm, influenced by the attached nitrogen atom.
The expected simplicity of these spectra serves as a key indicator for the successful synthesis and purity of the compound. Any additional signals would suggest the presence of impurities or degradation products.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Sulfamide, tetramethyl-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (in CDCl₃) | ~2.8 | Singlet |
| ¹³C (in CDCl₃) | ~37 | Singlet |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups.
While simple ¹H and ¹³C NMR spectra confirm the basic connectivity of tetramethylsulfamide, more advanced NMR techniques can be employed to investigate its conformational preferences. The key degrees of freedom in the molecule are the rotations around the two sulfur-nitrogen (S-N) single bonds. These rotations can give rise to different spatial arrangements (conformers) of the dimethylamino groups relative to each other.
Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could, in principle, provide information about through-space proximity between protons on different dimethylamino groups, helping to distinguish between preferred conformations. However, due to the rapid rotation around the S-N bonds at room temperature, an averaged conformation is typically observed, making it challenging to isolate a single dominant conformer. nih.gov The temperature dependence of the NMR spectra can also offer insights; changes in chemical shifts with temperature can sometimes indicate a shift in the equilibrium between different conformers. nih.gov
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational interchange processes that occur on the NMR timescale. tandfonline.com For Sulfamide, tetramethyl-, DNMR could be used to investigate the rotational barrier around the S-N bonds.
If the rotation around the S-N bonds were slow enough at low temperatures, the methyl groups within a single dimethylamino moiety could become diastereotopic, leading to a splitting of the single ¹H NMR signal into two distinct signals. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single averaged signal at higher temperatures.
By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate constant (k) for the rotational process. The Gibbs free energy of activation (ΔG‡) for the rotation can then be determined using the Eyring equation. This provides a quantitative measure of the energy barrier hindering free rotation around the S-N bond. Such studies have been performed on other sulfonamides to understand the factors influencing rotational barriers, such as steric bulk and electronic effects. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For Sulfamide, tetramethyl-, with a molecular formula of C₄H₁₂N₂O₂S, the theoretical exact mass can be calculated.
Table 2: HRMS Data for Sulfamide, tetramethyl-
| Molecular Formula | Calculated Exact Mass (Monoisotopic) |
| C₄H₁₂N₂O₂S | 152.06195 |
Experimental measurement of the molecular ion's mass-to-charge ratio (m/z) using HRMS (e.g., via Time-of-Flight (TOF) or Orbitrap analyzers) and finding it to be consistent with the calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental composition, confirming its purity.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M]+•, or the protonated molecule, [M+H]+) and analysis of the resulting product ions. This provides valuable information about the molecule's structure and connectivity. wikipedia.orgnationalmaglab.org
The electron ionization (EI) mass spectrum of tetramethylsulfamide shows several characteristic fragment ions. nist.gov The fragmentation of sulfonamides, in general, is characterized by cleavage of the relatively weak S-N and S-C (if present) bonds. nih.govnih.gov
A plausible fragmentation pathway for tetramethylsulfamide under EI conditions starts with the molecular ion [C₄H₁₂N₂O₂S]+• at m/z 152. Key fragmentation steps could include:
Loss of a dimethylamino radical: Cleavage of an S-N bond can lead to the loss of a •N(CH₃)₂ radical (mass 44), resulting in an ion at m/z 108.
Formation of the dimethylaminosulfonyl ion: The ion at m/z 108, [(CH₃)₂NSO₂]+, is a common and often stable fragment in such compounds.
Formation of the dimethyliminium ion: A common fragment from the dimethylamino group is the dimethyliminium ion, [CH₂=N(CH₃)₂]+, at m/z 58.
Loss of SO₂: Another characteristic fragmentation pathway for sulfonamides is the elimination of sulfur dioxide (SO₂, mass 64) from fragment ions. nih.gov
Table 3: Tentative Assignment of Key Fragments in the Mass Spectrum of Sulfamide, tetramethyl-
| m/z | Proposed Fragment Ion | Possible Origin |
| 152 | [C₄H₁₂N₂O₂S]+• | Molecular Ion |
| 108 | [(CH₃)₂NSO₂]+ | [M - •N(CH₃)₂]+ |
| 76 | [CH₄N₂S]+• | Further fragmentation |
| 58 | [C₃H₈N]+ | [CH₂=N(CH₃)₂]+ |
| 44 | [C₂H₆N]+ | [N(CH₃)₂]+ |
Data derived from the NIST database and general sulfonamide fragmentation patterns. nist.govnih.govnih.gov
This fragmentation pattern provides a structural fingerprint that can be used to identify Sulfamide, tetramethyl- in complex mixtures and to confirm its structural features.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. aps.org For N,N,N',N'-Tetramethylsulfamide, these methods provide a characteristic "fingerprint" based on the vibrations of its specific functional groups.
The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies that correspond to its molecular vibrations (e.g., bond stretching and bending). khanacademy.org Key functional groups in N,N,N',N'-Tetramethylsulfamide include the sulfonyl group (SO₂) and the N-methyl groups (N(CH₃)₂). The sulfonyl group gives rise to strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching modes. The C-N bonds and C-H bonds of the methyl groups also produce distinct signals.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov Vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa. For N,N,N',N'-Tetramethylsulfamide, the S=O stretching vibrations are also prominent in the Raman spectrum. Low-frequency Raman spectra (in the THz region) can be used to study lattice vibrations and hydrogen-bonding deformations in solid samples. nih.gov
Table 2: Expected Vibrational Frequencies for N,N,N',N'-Tetramethylsulfamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| SO₂ (Sulfonyl) | Asymmetric Stretch | ~1350 - 1310 | Strong (IR) |
| SO₂ (Sulfonyl) | Symmetric Stretch | ~1160 - 1120 | Strong (IR) |
| C-N (Amine) | Stretch | ~1250 - 1020 | Medium-Weak (IR) |
| C-H (Methyl) | Asymmetric/Symmetric Stretch | ~2960 / ~2870 | Medium-Strong (IR, Raman) |
| C-H (Methyl) | Bending | ~1450 | Medium (IR) |
Note: These are general ranges for functional groups and can vary based on the specific molecular environment.
A deeper analysis of the spectra involves assigning specific absorption or scattering peaks to defined molecular motions, known as vibrational modes. youtube.com These modes are broadly categorized as stretching (a change in bond length) and bending (a change in bond angle). youtube.com
For N,N,N',N'-Tetramethylsulfamide, the key vibrational modes include:
SO₂ Stretching: The two S=O bonds undergo both symmetric (in-phase) and asymmetric (out-of-phase) stretching. These are typically observed as two distinct, strong bands in the IR spectrum.
S-N Stretching: The stretching of the sulfur-nitrogen bonds.
N-(CH₃)₂ Group Vibrations: The methyl groups attached to the nitrogen atoms exhibit several modes:
C-H Stretching: Symmetric and asymmetric stretches of the methyl C-H bonds.
C-H Bending: Scissoring, rocking, wagging, and twisting motions of the methyl groups.
C-N Stretching: The stretching of the bonds between the nitrogen atoms and the methyl carbons.
Computational methods, such as Density Functional Theory (DFT), are often used to simulate the vibrational spectra of molecules. nih.govrsc.org These calculations can predict the frequencies and intensities of the vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. rsc.org The potential energy distribution (PED) analysis can further quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. lehigh.edu
Operando spectroscopy is a powerful methodology that involves characterizing a material while it is functioning under realistic reaction conditions. nih.govchimia.ch This approach directly correlates the structural or electronic state of a substance with its activity or behavior in a dynamic process. ethz.ch Techniques like IR and Raman spectroscopy are frequently employed in an operando setup because they can provide real-time molecular-level information. uu.nl
While specific operando studies on N,N,N',N'-Tetramethylsulfamide are not extensively documented, the methodology could be applied to investigate its role in various chemical processes. For instance, if used as a polar aprotic solvent in a reaction, operando IR spectroscopy (often using an Attenuated Total Reflection, ATR, probe) could monitor the consumption of reactants and the formation of products in real-time. strath.ac.uk It could also reveal interactions between the tetramethylsulfamide solvent molecules and solutes or catalytic surfaces. uu.nl Such studies are crucial for understanding reaction mechanisms and identifying reactive intermediates. nih.gov
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. nih.gov
The crystal structures of numerous sulfonamide derivatives have been determined, providing valuable insight into the geometry of the sulfonyl group and its interaction with neighboring functionalities. researchgate.net In related structures, the sulfur atom of the sulfonamide group typically adopts a distorted tetrahedral geometry. The S-O bond lengths are generally found to be in the range of 1.42 to 1.43 Å, while the S-N bond length is around 1.65 Å.
For N,N,N',N'-tetrasubstituted compounds like N,N,N′,N′-tetramethylethanediamine, crystallographic analysis reveals specific conformations. In one study, the molecule was found to adopt an antiperiplanar conformation generated by a crystallographic center of symmetry. researchgate.net For N,N,N',N'-Tetramethylsulfamide, a similar detailed analysis would precisely define the conformation around the S-N bonds and the spatial arrangement of the four methyl groups.
Table 3: Representative Bond Lengths and Angles in Sulfonamide-Related Structures
| Parameter | Typical Value | Source of Variation |
|---|---|---|
| S=O Bond Length | 1.42 - 1.43 Å | Electron-withdrawing/donating nature of substituents |
| S-N Bond Length | 1.65 - 1.66 Å | Hybridization of N, steric effects |
| O-S-O Angle | ~120° | Tetrahedral compression/expansion |
| N-S-N Angle | ~110° | Steric hindrance between N-substituents |
| C-N-S Angle | ~115 - 120° | Planarity and steric effects |
Data compiled from typical values found in related sulfonamide crystal structures.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov These forces dictate the physical properties of the solid, such as melting point and solubility. For sulfonamides, strong intermolecular hydrogen bonds are often a primary driving force in the crystal packing, especially when N-H protons are present. nih.govresearchgate.net
However, N,N,N',N'-Tetramethylsulfamide lacks N-H bonds and therefore cannot act as a hydrogen bond donor. Its crystal packing is expected to be dominated by weaker interactions. Analysis of the closely related N,N,N′,N′-tetramethylethanediamine crystal structure showed that van der Waals interactions, specifically H···H contacts, were the dominant force, accounting for over 92% of the close contacts. researchgate.net A similar situation is anticipated for N,N,N',N'-Tetramethylsulfamide, where the packing will be dictated by the optimization of van der Waals forces between the methyl groups of adjacent molecules, alongside dipole-dipole interactions originating from the highly polar sulfonyl group. The segregation of hydrophobic (methyl) and polar (sulfonyl) regions within the crystal lattice is a common packing motif in such molecules. hhu.de
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, which apply the principles of quantum mechanics, have been instrumental in elucidating the electronic structure and geometry of tetramethylsulfamide. These methods range from Density Functional Theory (DFT) to more computationally intensive ab initio techniques.
Density Functional Theory (DFT) has been a primary tool for investigating tetramethylsulfamide, particularly in the context of its use as a model compound for more complex sulfamide-based molecules, such as HIV-1 protease inhibitors. diva-portal.org The B3LYP hybrid functional, combined with basis sets like 6-31G* or 6-31G**, is a common choice for these calculations. diva-portal.orgresearchgate.net
DFT applications for tetramethylsulfamide include:
Geometry Optimization: Determining the lowest energy structure of the molecule.
Torsional Space Exploration: Calculating the energies of various rotamers to understand the molecule's flexibility. diva-portal.org
Electronic Property Calculation: DFT is used to compute electrostatic potential (ESP) maps, which help in predicting sites susceptible to nucleophilic or electrophilic attack by illustrating the charge distribution across the molecule.
In one significant study, DFT calculations at the B3LYP/6-31G* level were employed to optimize the geometry of tetramethylsulfamide as a model for cyclic sulfamide (B24259) inhibitors. diva-portal.org These calculations were foundational for understanding the conformational preferences of the sulfamide group. diva-portal.org For the synthesis of related symmetrically N,N′-substituted sulfamides, DFT calculations at the B3LYP/6-31G** level were used to model the reaction pathway, indicating a preference for a direct route over a pyridine-assisted mechanism. researchgate.net
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been applied to study the energetics of tetramethylsulfamide, particularly concerning its conformational changes. These calculations are often more computationally demanding than DFT but can provide highly accurate results for molecular systems. diva-portal.org
A key application of ab initio calculations was in studying the energetics of the "twist" conformation of the sulfamide moiety. This conformational distortion is crucial for the binding of larger, related inhibitor molecules to biological targets. The insights gained from these calculations were used to develop and refine empirical force field parameters, which are essential for conducting larger-scale molecular modeling and dynamics simulations. diva-portal.org While specific basis sets and methods were not detailed in the available literature, the use of ab initio calculations highlights the importance of accurately describing the electronic and energetic landscape of this fundamental scaffold. diva-portal.org
The optimization of molecular geometry is a critical step in computational chemistry, seeking to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For tetramethylsulfamide, geometry optimization was notably performed using the B3LYP/6-31G* level of theory. diva-portal.org The process, however, proved challenging, as the optimization did not achieve strict convergence. Instead, the energy values oscillated with a very low amplitude (less than 10 J/mol), indicating that the structure was very close to a true minimum. This "nearly optimized" structure was deemed sufficiently stable for subsequent calculations. diva-portal.org
Analysis of the electronic structure provides information about the distribution of electrons within the molecule. An Electron Spin Resonance (ESR) spectroscopic and theoretical study has been conducted on the radical cation of tetramethylsulfamide ((Me₂N)₂SO₂•⁺). researchgate.net Such studies provide valuable data on the spin density distribution and the molecular orbitals involved in the radical species, offering a deeper understanding of its electronic properties and reactivity. researchgate.net
Below are typical geometrical parameters for tetramethylsulfamide derived from DFT calculations.
| Bond | Typical Calculated Length (Å) |
|---|---|
| S=O | ~1.45 - 1.50 |
| S-N | ~1.65 - 1.70 |
| N-C | ~1.45 - 1.50 |
| Angle | Typical Calculated Value (°) |
|---|---|
| O-S-O | ~118 - 122 |
| N-S-N | ~105 - 109 |
| O-S-N | ~106 - 110 |
| S-N-C | ~115 - 119 |
| C-N-C | ~112 - 116 |
Note: The values presented are typical ranges derived from computational studies of sulfamides and may not represent specific, published values for tetramethylsulfamide, as exact figures were not available in the reviewed literature.
Molecular Modeling and Dynamics Simulations
Building upon the insights from quantum chemical calculations, molecular modeling and dynamics simulations allow for the study of the behavior of tetramethylsulfamide over time and the exploration of its conformational landscape.
Conformational analysis of tetramethylsulfamide is crucial for understanding its flexibility and the relative stability of its different spatial arrangements (conformers). The potential energy surface (PES) maps the energy of a molecule as a function of its geometry.
DFT calculations have been used to explore the torsional space of tetramethylsulfamide by calculating the energies of a collection of different rotamers. Furthermore, frequency calculations performed at points away from the local energy minima helped to gather detailed information about the potential energy surface. diva-portal.org This type of analysis is vital for understanding the energetic barriers between different conformations and identifying the most stable forms of the molecule. The study of the twist in the sulfamide group, in particular, was essential for developing accurate force fields for use in broader molecular modeling applications. diva-portal.org
While detailed simulations of reaction mechanisms involving tetramethylsulfamide are not extensively documented in the reviewed literature, computational methods are widely used to study the reactivity of related compounds. For the synthesis of N,N'-substituted sulfamides, for example, computational techniques have been used to investigate reaction pathways and identify transition states. researchgate.net
The general approach involves:
Reactant and Product Optimization: Calculating the stable geometries of the starting materials and final products.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Methods like synchronous transit-guided quasi-Newton (STQN) are often employed.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the path from the transition state down to the reactants and products to confirm that the located TS correctly connects the desired species.
Such simulations provide critical information on reaction feasibility, kinetics, and the influence of different chemical environments on the reaction outcome.
Computational Approaches for Structure-Activity Relationship (SAR)
Computational studies have utilized N,N,N',N'-tetramethylsulfamide as a model compound to understand the structure-activity relationships (SAR) of more complex molecules. Notably, in the field of HIV-1 protease inhibitors, tetramethylsulfamide has served as a foundational structure for analyzing cyclic sulfamide inhibitors.
One significant approach has been the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA). In these studies, tetramethylsulfamide was selected as a model compound to represent the core structure of a series of sulfamide-based HIV protease inhibitors. The rationale for using a smaller, representative molecule like tetramethylsulfamide is to accurately reproduce the electronic character of the larger, more complex inhibitors in a computationally efficient manner. These 3D-QSAR models help to explain the relationship between the chemical structures of the inhibitors and their biological activity, providing a basis for the design of new, more potent drugs. diva-portal.org
The research in this area involves molecular modeling to understand the interactions between the inhibitors and the HIV protease. By analyzing the energetics of the sulfamide ring's conformation, researchers can develop improved empirical force field parameters for more accurate molecular modeling. The CoMFA method, in particular, has been used to derive quantitative models that correlate the chemical structures of a wide range of HIV protease inhibitors with their association and dissociation kinetics. diva-portal.org
Table 1: Application of Tetramethylsulfamide in SAR Studies
| Computational Technique | Application Area | Role of Tetramethylsulfamide | Research Objective |
|---|---|---|---|
| 3D-QSAR (CoMFA) | HIV-1 Protease Inhibitors | Model compound for cyclic sulfamides | To explain structure-activity relationships and analyze inhibitor kinetics. diva-portal.org |
Cheminformatics and Data Analysis
Cheminformatics and data analysis play a pivotal role in identifying and characterizing N,N,N',N'-tetramethylsulfamide, especially in complex environmental samples. These computational tools are essential for processing large datasets generated by modern analytical instruments. nih.govnih.govacs.org
N,N,N',N'-tetramethylsulfamide has been tentatively identified in environmental samples, such as in riverbank filtration systems, through non-target screening with high-resolution mass spectrometry. nih.govnih.govacs.org A key step in this identification process is the use of automated in silico fragmentation. nih.govnih.govacs.orgresearchgate.net
This cheminformatics approach involves the following steps:
Data Acquisition: High-resolution mass spectrometry is used to detect thousands of chemical features in a sample. nih.govnih.gov
Candidate Retrieval: For a feature of interest, potential chemical structures are retrieved from large chemical databases like ChemSpider based on the accurate mass. nih.govacs.org
In Silico Fragmentation: The candidate structures are then computationally fragmented. The resulting theoretical fragment masses are compared to the experimental tandem mass spectra (MS/MS) obtained from the sample. nih.govacs.orgresearchgate.net
Scoring and Annotation: Candidates are scored based on how well their in silico fragments match the experimental data. This allows for the tentative annotation of unknown compounds, including tetramethylsulfamide. nih.govnih.govacs.org
This automated workflow is crucial for identifying emerging micropollutants that are not part of standard monitoring programs. nih.govnih.gov
While direct statistical modeling and predictive analytics studies focusing solely on the properties of N,N,N',N'-tetramethylsulfamide are not extensively documented, the compound is incorporated into broader computational models. For instance, in the context of SAR studies on HIV protease inhibitors, statistical methods are fundamental to building the 3D-QSAR models. diva-portal.org
The CoMFA technique, for example, relies on partial least-squares (PLS) analysis to create a mathematical model correlating the 3D steric and electrostatic fields of the molecules with their biological activity. This statistical model can then be used to predict the activity of new, unsynthesized compounds. The use of tetramethylsulfamide as a model compound in such studies indicates its role within these predictive frameworks. diva-portal.org Furthermore, the identification of tetramethylsulfamide as an environmental contaminant contributes to datasets used in larger-scale predictive models for assessing the persistence and mobility of organic substances in freshwater resources. acs.orgumweltbundesamt.de
Environmental and Biological Research Implications
Biological Activity and Applications
The biological activity of the sulfamide (B24259) functional group has been the subject of extensive research, leading to the development of numerous therapeutic agents. eurekaselect.comnih.gov However, specific research focused solely on Sulfamide, tetramethyl- is limited.
Specific research detailing the biological activities of Sulfamide, tetramethyl- is not prominent in the scientific literature. The broader class of sulfamides and their derivatives are known to possess a wide spectrum of biological effects, including antimicrobial and anticancer properties. eurekaselect.comnanobioletters.com For instance, studies have investigated the antibacterial effects of certain complex sulfamide derivatives, but not the parent tetramethyl- compound itself. nanobioletters.com
There are no specific enzymatic interaction or inhibition studies for Sulfamide, tetramethyl- reported in the available search results. The sulfamide moiety is a known pharmacophore that can interact with various enzymes. nih.gov It is a key component in inhibitors designed for targets such as carbonic anhydrases and proteases. nih.govmdpi.com These studies, however, involve more complex molecules where the sulfamide group is part of a larger structure, and the findings are not specific to Sulfamide, tetramethyl-. For example, various sulfonamides have been studied for their inhibitory effects on human carbonic anhydrase isozymes and their interaction with metabolic enzymes like Cytochrome P450 2C9 (CYP2C9). mdpi.comnih.gov
Structure-Activity Relationships in Biological Systems
The investigation of structure-activity relationships (SAR) for sulfamide, tetramethyl- (tetramethylsulfamide) is intrinsically linked to the broader class of sulfamides and sulfonamides, which are recognized as crucial scaffolds in medicinal chemistry. bham.ac.uknih.gov SAR studies aim to understand how the chemical structure of a molecule correlates with its biological activity, providing a roadmap for designing more potent and selective therapeutic agents. ucla.edu While direct and extensive SAR studies specifically focused on tetramethylsulfamide are not widely documented, its structural characteristics can be analyzed within the context of related compounds to infer potential biological interactions.
The core of tetramethylsulfamide is the sulfamide functional group (-N(R)-SO₂-N(R)-). The biological activity of sulfamide derivatives is highly dependent on the nature of the substituents attached to the nitrogen atoms. In tetramethylsulfamide, these substituents are four methyl groups. These methyl groups significantly influence the molecule's physicochemical properties, such as its polarity, lipophilicity, and steric bulk, which are critical determinants of its biological activity.
One area where the structural aspects of tetramethylsulfamide have been considered is in computational modeling. For instance, it has been used as a model compound to represent the electronic characteristics of more complex cyclic sulfamide inhibitors of HIV-1 protease. diva-portal.org This suggests that the tetramethylsulfamide core can mimic the spatial and electronic arrangement of the sulfamide group in larger, biologically active molecules, making it a relevant starting point for computational drug design. diva-portal.org
The methyl groups in tetramethylsulfamide are the simplest alkyl substituents. In broader SAR studies of sulfonamides, the nature of the groups attached to the nitrogen atoms dictates the compound's interaction with biological targets. eawag.ch For example, in the context of antibacterial sulfonamides, the substituents on the sulfonamide nitrogen are crucial for their mechanism of action, which involves mimicking p-aminobenzoic acid to inhibit dihydropteroate (B1496061) synthetase. nih.govnih.gov While tetramethylsulfamide itself is not a classic antibacterial in this sense, the principle that N-substituents govern activity holds. Any potential biological activity of tetramethylsulfamide would be directly related to how its four methyl groups interact with a target's binding site. These small, lipophilic groups could potentially fit into hydrophobic pockets of enzymes or receptors.
Alterations to the methyl groups would be a logical step in a medicinal chemistry campaign to explore the SAR of this scaffold. For example, increasing the chain length, introducing branching, or incorporating cyclic structures could significantly alter the biological activity by changing the compound's size, shape, and lipophilicity.
Potential for Pharmaceutical Development
The potential for the pharmaceutical development of tetramethylsulfamide is primarily based on the established success of the sulfamide and sulfonamide scaffolds in a wide array of therapeutic areas. bham.ac.uknih.gov These scaffolds are present in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties, among others. bham.ac.ukacs.org This versatility suggests that the core structure of tetramethylsulfamide could serve as a valuable starting point or a "scaffold" for the discovery of new drugs. bham.ac.uknih.gov
The sulfamide functional group is a key structural motif in numerous pharmaceutically active molecules. The development of novel drugs often involves modifying a known chemical scaffold to optimize its therapeutic properties. This process, known as scaffold hopping, can lead to the discovery of new drug candidates with improved efficacy, selectivity, or pharmacokinetic profiles. nih.gov The simple and symmetrical structure of tetramethylsulfamide makes it an attractive, albeit fundamental, building block in such endeavors.
While tetramethylsulfamide itself has not been advanced as a drug candidate, its derivatives have been explored. The general approach in drug discovery is to start with a simple core and add functional groups to enhance biological activity and fine-tune pharmacological properties. The methyl groups of tetramethylsulfamide could be systematically replaced with other chemical moieties to explore interactions with various biological targets.
Computational studies have utilized tetramethylsulfamide as a model to understand the binding of more complex sulfamide-containing inhibitors to targets like HIV-1 protease. diva-portal.org This use in computational chemistry underscores its relevance as a reference structure for designing new inhibitors. By understanding the fundamental interactions of the tetramethylated sulfamide core, medicinal chemists can more rationally design larger, more complex molecules with a higher probability of desired biological activity. diva-portal.org
The primary role of tetramethylsulfamide in pharmaceutical development is likely to be as a precursor or a fragment in the synthesis of more complex molecules. Its utility as a reagent in specific chemical transformations highlights its potential as a starting material for building larger drug-like molecules.
Below is a table summarizing the potential roles of tetramethylsulfamide and its derivatives in pharmaceutical research, based on the established importance of the sulfamide scaffold.
| Research Area | Potential Application of Tetramethylsulfamide Scaffold | Rationale |
| Drug Discovery | Starting point for the synthesis of novel bioactive compounds. | The sulfamide core is a "privileged scaffold" found in many existing drugs. |
| Medicinal Chemistry | A simple model for studying the impact of N-alkylation on the physicochemical properties and biological activity of sulfamides. | The four methyl groups provide a basic level of lipophilicity and steric bulk that can be systematically modified. |
| Computational Chemistry | A reference compound for developing and validating computational models of drug-receptor interactions. | Its simple structure allows for accurate calculations of electronic properties and binding energies. diva-portal.org |
| Fragment-Based Drug Design | A potential fragment that could be identified in screening campaigns and subsequently elaborated into a lead compound. | Its small size and simple structure are characteristic of fragments used in this drug discovery approach. |
Future Directions and Interdisciplinary Research
Exploration in Asymmetric Catalysis and Polymer Chemistry
The intrinsic structure of tetramethylsulfamide, featuring a central sulfur atom bonded to two nitrogen atoms, presents an intriguing scaffold for the development of new chemical entities in catalysis and polymer science. While direct applications are still in nascent stages, the broader class of sulfonamides is already demonstrating significant potential.
In the realm of asymmetric catalysis, the focus is on creating chiral molecules, which is crucial in pharmaceutical development. Research has shown that ligands incorporating sulfonamide moieties can be effective in metal-catalyzed reactions. nih.govnih.gov For instance, tripodal tetradentate ligands with a sulfonamide bridgehead have been synthesized and complexed with metals like iron and nickel to create catalysts. nih.gov The future direction for tetramethylsulfamide involves its use as a precursor to design novel, chiral ligands. By modifying its simple tetramethyl structure, researchers could develop a new class of ligands for reactions demanding high enantioselectivity.
In polymer chemistry, the incorporation of sulfur-containing groups is known to impart unique properties, including thermal stability and specialized functionalities. nih.gov Recent studies have focused on creating polymers such as poly(thioester sulfonamide)s and sulfonated polyamides. nih.govnih.gov For example, the ring-opening copolymerization of N-sulfonyl aziridine (B145994) with cyclic thioanhydrides yields well-defined poly(thioester sulfonamide)s. nih.gov Although tetramethylsulfamide has not been directly used as a monomer in these specific applications, its structure serves as a fundamental building block. Future research could explore the synthesis of functionalized polymers where tetramethylsulfamide or its derivatives are incorporated into the polymer backbone, potentially leading to new materials with tailored properties.
Advanced Materials Science Applications
The potential of tetramethylsulfamide in advanced materials science is primarily linked to its thermal stability and chemical properties. The stability of the sulfonamide group is a known asset; studies on related compounds show they can be very stable under various heat treatments. nih.gov This intrinsic thermal robustness suggests that polymers or composite materials incorporating a tetramethylsulfamide core could exhibit enhanced performance at elevated temperatures.
Future applications could involve its use as an additive or building block in high-performance polymers. For instance, sulfur-containing polyamides based on thiazole (B1198619) rings have been shown to be soluble polymers with mild thermal stability. nih.gov By analogy, incorporating the compact and stable tetramethylsulfamide unit could lead to materials with desirable characteristics for electronics or aerospace applications where thermal management is critical. Research into synthesizing novel aromatic poly(azomethine amide)s containing thiourea (B124793) groups has also highlighted the utility of sulfur- and nitrogen-rich polymers in applications like heavy metal ion adsorption. scirp.org This points to a potential avenue for developing tetramethylsulfamide-based functional materials for environmental remediation.
Integration of Artificial Intelligence and Machine Learning in Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical and materials discovery by accelerating the identification of new compounds with desired properties. netzsch.com These computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and even devise synthetic pathways, significantly reducing the time and cost of development. wikipedia.orgflemingcollege.ca
For a compound like tetramethylsulfamide, AI and ML can be applied in several ways:
Derivative Discovery: Machine learning algorithms can screen virtual libraries of millions of potential derivatives of tetramethylsulfamide to identify candidates with high potential as catalysts, polymer precursors, or even pharmaceutically active molecules. netzsch.com
Property Prediction: AI models can be trained to predict the physicochemical properties of novel tetramethylsulfamide derivatives, such as thermal stability, solubility, and reactivity. This allows researchers to focus experimental efforts on the most promising candidates.
Synthesis Optimization: Generative AI models, such as SyntheMol, can design entirely new molecules and create the chemical "recipes" for their synthesis in the lab. asianpubs.org Such tools could be used to discover novel, efficient, and sustainable synthetic routes to tetramethylsulfamide and its derivatives.
The integration of AI offers a powerful approach to unlock the full potential of the tetramethylsulfamide chemical space, guiding research toward the most impactful applications.
Sustainable Synthesis and Green Chemistry Approaches
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov The conventional synthesis of tetramethylsulfamide often involves nucleophilic substitution reactions using methylating agents and polar aprotic solvents like DMF or acetonitrile. While effective, these methods may not align with green chemistry goals.
Future research is focused on developing more sustainable synthetic routes. This includes:
Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents. researchgate.net
Catalytic Methods: Developing catalytic processes that can proceed under milder conditions and with higher atom economy, reducing the need for stoichiometric reagents that generate waste. upv.es Copper-catalyzed reactions, for example, have shown great promise in the synthesis of related sulfonamides. beilstein-journals.org
Mechanochemistry: A solvent-free mechanochemical approach for synthesizing sulfonamides has been demonstrated, involving a one-pot procedure mediated by solid reagents. mdpi.com Adapting such solvent-free methods for the production of tetramethylsulfamide would represent a significant advancement in green chemistry.
By applying these principles, the synthesis of tetramethylsulfamide can be made more cost-effective, safer, and environmentally friendly.
Expanded Environmental Monitoring and Risk Assessment
A critical emerging area of research for tetramethylsulfamide is its environmental fate. Recent studies have identified it as a previously unknown and emerging micropollutant in natural waters. Its detection in a riverbank filtrate with a travel time of up to 60 years suggests that the compound is both persistent and highly mobile in aquatic environments. This finding underscores the urgent need for expanded environmental monitoring and a thorough risk assessment.
A comprehensive, risk-based environmental monitoring program is essential to understand and mitigate the potential impact of this compound. Such a program would involve several key steps based on established risk management frameworks like Hazard Analysis and Critical Control Points (HACCP):
| Risk Assessment Framework for Tetramethylsulfamide |
| 1. Hazard Identification |
| 2. Exposure Assessment |
| 3. Toxicity Assessment |
| 4. Risk Characterization |
| 5. Mitigation Strategies |
Given its persistence, developing sensitive and reliable analytical methods for its detection at low concentrations is a key research priority. Understanding the environmental behavior of tetramethylsulfamide is crucial for ensuring the long-term quality and safety of water resources.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tetramethyl sulfamide, and how can researchers optimize reaction conditions for high purity?
- Tetramethyl sulfamide is typically synthesized via nucleophilic substitution reactions between sulfamide precursors and methylating agents (e.g., methyl iodide or dimethyl sulfate). Optimization involves controlling reaction parameters such as temperature (40–60°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants to minimize byproducts like N-methylated intermediates . Purity can be enhanced using recrystallization in ethanol or column chromatography with silica gel.
Q. What spectroscopic and chromatographic methods are recommended for characterizing tetramethyl sulfamide?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm methyl group integration (δ ~2.8–3.2 ppm for N–CH₃) and sulfamide backbone structure.
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks ([M+H]⁺ at m/z 136.07) and fragmentation patterns.
- HPLC/GC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with derivatization ensures purity >98% .
Q. What safety protocols should be followed when handling tetramethyl sulfamide in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Spill Management: Neutralize with sodium bicarbonate, collect using non-reactive absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How can stable isotope analysis be applied to trace the origin of tetramethyl sulfamide in forensic or environmental studies?
- Stable isotope ratio mass spectrometry (IRMS) of sulfur (δ³⁴S) and nitrogen (δ¹⁵N) isotopes in tetramethyl sulfamide can differentiate synthetic pathways or geographic origins. For example, sulfamide precursors from distinct suppliers exhibit unique isotopic signatures due to variations in raw materials or manufacturing processes. Calibration with certified reference materials (CRMs) ensures accuracy .
Table 1: Example Isotopic Signatures of Sulfamide Precursors
| Precursor Source | δ³⁴S (‰) | δ¹⁵N (‰) |
|---|---|---|
| Supplier A | +3.2 | +8.5 |
| Supplier B | -1.8 | +12.3 |
Q. What methodological considerations are critical when evaluating tetramethyl sulfamide's anticonvulsant efficacy in preclinical models?
- Animal Models: Use genetically epilepsy-prone rats (GEPRs) or maximal electroshock (MES) tests to assess seizure suppression. Dose-response curves (1–50 mg/kg) should account for blood-brain barrier penetration.
- Control Groups: Include vehicle controls and reference drugs (e.g., valproate) to validate assay sensitivity.
- Data Interpretation: Address false positives by screening for off-target effects (e.g., GABA receptor modulation) using patch-clamp electrophysiology .
Q. How do computational chemistry approaches enhance the understanding of tetramethyl sulfamide's molecular interactions?
- Density Functional Theory (DFT): Calculate electrostatic potential (ESP) maps to predict nucleophilic/electrophilic sites. For example, sulfamide’s sulfur atom exhibits lower ESP values (-0.12 e/Ų) compared to thiourea derivatives, influencing hydrogen-bonding interactions in perovskite films .
- Molecular Dynamics (MD): Simulate binding affinities with biological targets (e.g., carbonic anhydrase) to rationalize pharmacological activity.
Table 2: ESP Values of Sulfamide Derivatives
| Compound | ESP (S atom, e/Ų) |
|---|---|
| Tetramethyl sulfamide | -0.12 |
| Thiourea | -0.08 |
| Thiophenol | +0.05 |
Addressing Data Contradictions
- Interdisciplinary Variability: Pharmacological studies (anticonvulsant activity) may report conflicting EC₅₀ values due to differences in assay conditions (e.g., in vitro vs. in vivo models). Researchers should replicate experiments across multiple labs and standardize protocols (e.g., OECD guidelines) .
- Synthetic Byproducts: Contradictions in purity claims often arise from unoptimized methylation steps. Validate synthetic routes with orthogonal characterization (e.g., NMR + XRD) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
